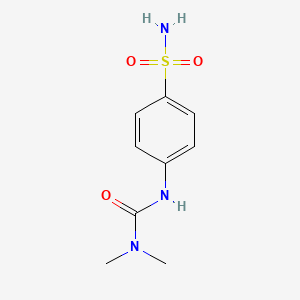

1,1-Dimethyl-3-(4-sulfamoylphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,1-Dimethyl-3-(4-sulfamoylphenyl)urea” is a chemical compound with the linear formula C11H17N3O3S . It has a molecular weight of 271.34 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “1,1-Dimethyl-3-(4-sulfamoylphenyl)urea” is represented by the linear formula C11H17N3O3S .

Scientific Research Applications

Anticancer Activity

1,1-Dimethyl-3-(4-sulfamoylphenyl)urea has been investigated for its potential in treating cancer. A study synthesized ureas and sulfamides derived from 1-aminotetralins, including variants of this compound. These compounds were tested against human glioblastoma and prostate cancer cell lines. The results showed variable cytotoxic activity against these cell lines, indicating a potential role in anticancer treatments (Özgeriş et al., 2017).

Anticonvulsant Activity

A molecular docking study and evaluation of anticonvulsant activity for synthesized urea/thiourea derivatives, including those structurally related to 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea, were conducted. These compounds were screened using models of convulsant activity. Certain derivatives demonstrated significant effectiveness as convulsion protective compounds, suggesting their potential in anticonvulsant therapy (Thakur et al., 2017).

Investigation of Hydrogen Bonding

Studies have explored the effects of hydrogen bonding on compounds like 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea. Investigations using NMR revealed insights into the interaction and rotational dynamics about the C−N bonds in urea and thiourea, which are relevant for understanding the structural and chemical properties of these compounds (Haushalter et al., 1996).

Cardiac Myosin Activation

Research into cardiac myosin ATPase activators led to the synthesis of urea derivatives, including those similar to 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea. These compounds were found to efficiently activate cardiac myosin in vitro and in vivo, suggesting their potential use in treating systolic heart failure (Manickam et al., 2018).

Herbicide Degradation

A study on the microbial degradation of substituted urea herbicides, including compounds structurally related to 1,1-Dimethyl-3-(4-sulfamoylphenyl)urea, examined their phytotoxicity and degradation rates. Different fungi showed varied tolerance and degradation rates for these herbicides, indicating the environmental implications of their use and degradation pathways (Murray et al., 1969).

properties

IUPAC Name |

1,1-dimethyl-3-(4-sulfamoylphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S/c1-12(2)9(13)11-7-3-5-8(6-4-7)16(10,14)15/h3-6H,1-2H3,(H,11,13)(H2,10,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPUDJXHGYZUZLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dimethyl-3-(4-sulfamoylphenyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2421256.png)

![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine](/img/structure/B2421263.png)

![N-(5-chloro-2-methoxyphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2421264.png)

![3,5-dimethoxy-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2421273.png)